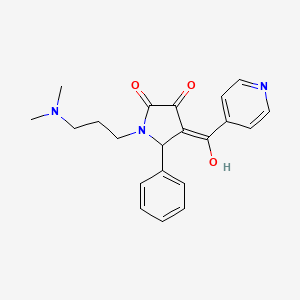
1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-phenyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-phenyl-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-phenyl-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis and evaluation of new compounds for their antimicrobial activities. For instance, studies on the synthesis of novel pyrrole derivatives and their antimicrobial evaluation have been reported. These compounds are synthesized through reactions involving specific starting materials and are characterized by techniques like IR and 1H NMR spectra. The antimicrobial activity is assessed through in vitro methods, indicating potential applications in developing new antimicrobial agents (Kumar, Pankaj, & Nihana, 2017).
Nonlinear Optical Properties
Another area of application is in the field of optical materials. Compounds with specific structural features have been synthesized and their nonlinear optical properties investigated. Studies utilizing techniques such as the Z-scan technique with nanosecond laser pulses have shown that certain compounds exhibit behaviors like saturable absorption to reverse saturable absorption with varying excitation intensities. This suggests their potential use in optical device applications, including optical limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Chemical Synthesis and Characterization
The generation of structurally diverse libraries through alkylation and ring closure reactions has been explored using specific starting compounds. These studies aim at creating a variety of compounds through different chemical reactions, showcasing the versatility of certain core structures in generating a wide range of chemical entities with potential applications in drug discovery and materials science (Roman, 2013).
Electroluminescent Materials
Research into electroluminescent materials has also been conducted, focusing on synthesizing alternating copolymers with specific functional groups. These materials have been evaluated for their electrochemical and photophysical properties, highlighting their potential applications in the fabrication of devices with high external quantum efficiencies. Such studies contribute to the development of new materials for electronic and optoelectronic applications (Huang, Wu, Wang, Yang, & Cao, 2004).
Propiedades
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-23(2)13-6-14-24-18(15-7-4-3-5-8-15)17(20(26)21(24)27)19(25)16-9-11-22-12-10-16/h3-5,7-12,18,25H,6,13-14H2,1-2H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQCZYKCNNCXTP-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


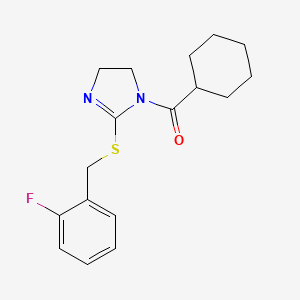
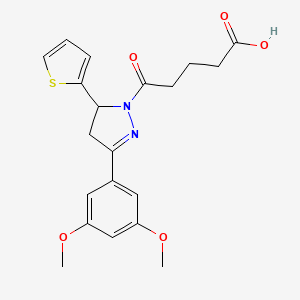

![N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2613297.png)
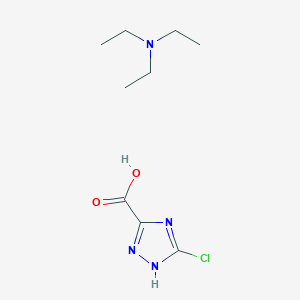
![4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2613302.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)

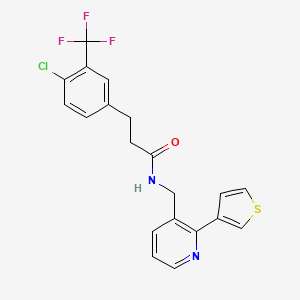
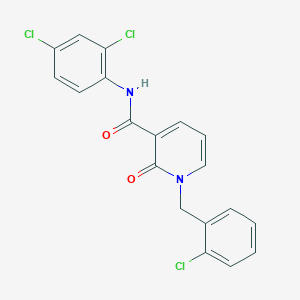
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2613308.png)
![Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2613311.png)